2,3-Butanediol

Übersicht

Beschreibung

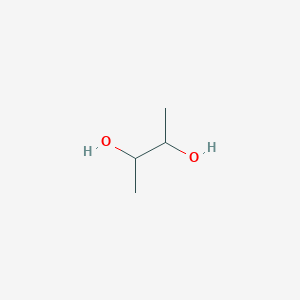

Butan-2,3-diol, auch bekannt als 2,3-Butandiol, ist eine organische Verbindung mit der Summenformel C₄H₁₀O₂. Es wird als vicinaler Diol klassifiziert, d. h. es besitzt zwei Hydroxylgruppen an benachbarten Kohlenstoffatomen. Diese Verbindung existiert in drei stereoisomeren Formen: zwei Enantiomere (R,R und S,S) und eine meso-Form (R,S). Butan-2,3-diol ist eine farblose, geruchlose Flüssigkeit, die mit Wasser und vielen organischen Lösungsmitteln mischbar ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Butan-2,3-diol kann durch verschiedene Verfahren synthetisiert werden:

Hydrolyse von 2,3-Epoxybutan: Dieses Verfahren beinhaltet die Reaktion von 2,3-Epoxybutan mit Wasser unter sauren oder basischen Bedingungen, um Butan-2,3-diol zu erhalten.

Fermentation: Bestimmte Mikroorganismen können Butan-2,3-diol durch Fermentation von Zuckern produzieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von Butan-2,3-diol erfolgt in der Regel durch katalytische Hydrierung von Diacetyl oder Acetoin. Dieser Prozess ist effizient und kann für die großtechnische Produktion skaliert werden .

Chemische Reaktionsanalyse

Reaktionstypen

Butan-2,3-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit milden Oxidationsmitteln zu Diacetyl oder Acetoin oxidiert werden.

Reduktion: Die Reduktion von Butan-2,3-diol kann Butan ergeben.

Substitution: Die Hydroxylgruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung mit Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können verwendet werden, um Hydroxylgruppen durch Halogene zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Diacetyl, Acetoin.

Reduktion: Butan.

Substitution: Halogenierte Butane.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butan-2,3-diol can be synthesized through several methods:

Hydrolysis of 2,3-epoxybutane: This method involves the reaction of 2,3-epoxybutane with water under acidic or basic conditions to yield butan-2,3-diol.

Fermentation: Certain microorganisms can produce butan-2,3-diol through the fermentation of sugars.

Industrial Production Methods

Industrial production of butan-2,3-diol typically involves the catalytic hydrogenation of diacetyl or acetoin. This process is efficient and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to diacetyl or acetoin using mild oxidizing agents.

Reduction: Reduction of butan-2,3-diol can yield butane.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products Formed

Oxidation: Diacetyl, acetoin.

Reduction: Butane.

Substitution: Halogenated butanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

One of the most notable applications of 2,3-BD is in the pharmaceutical industry. Its low freezing point (-60 °C) makes it an effective antifreeze agent in pharmaceutical formulations. Additionally, optically pure forms of 2,3-BD are used in the synthesis of chiral compounds essential for drug development .

Agriculture

In agriculture, 2,3-BD has been identified as a potential biopesticide and plant growth enhancer. Its role as a signaling molecule can stimulate plant defenses against pathogens . Moreover, it can be derived from renewable agricultural waste materials, promoting sustainable practices in farming .

Cosmetics

The cosmetic industry utilizes 2,3-BD for its moisturizing properties and as a solvent for various formulations. Its ability to enhance skin absorption makes it valuable in high-value-added cosmetic products .

Biofuels

As a biofuel precursor, 2,3-BD can be converted into higher-value fuels such as butadiene through dehydration processes. This conversion is crucial for developing sustainable energy sources from biomass . The production of 1,3-butadiene from 2,3-BD has shown promising results with high selectivity under specific catalytic conditions .

Fermentation Processes

The microbial production of 2,3-BD has gained attention due to its economic advantages over petrochemical methods. Various microorganisms such as Klebsiella pneumoniae, Serratia marcescens, and genetically engineered strains of E. coli have been employed to produce 2,3-BD from renewable feedstocks like sugarcane bagasse and other lignocellulosic materials .

Key Feedstocks for Production:

- Starch

- Sugar

- Glycerol

- Lignocellulose

The fermentation process involves optimizing conditions such as pH, temperature, and nutrient availability to maximize yield while minimizing costs associated with separation and purification .

Bioprocess Development Using Agricultural Residues

A recent study demonstrated the successful production of 37.59 g/L of 2,3-BD using oat hull biomass after fermentation processes were optimized . This approach not only utilized waste materials but also contributed to lower CO₂ emissions compared to traditional methods.

Demonstration Plant in Korea

A demonstration plant capable of producing approximately 300 tons of 2,3-BD annually was mechanically completed in Korea in 2019. This initiative highlights the feasibility and scalability of bio-based production methods in meeting industrial demands .

Economic Considerations

The market for this compound is projected to reach approximately $10.3 billion by 2025 due to increasing demand across various sectors . The transition from petrochemical to bio-based production not only addresses sustainability concerns but also presents economic opportunities for industries reliant on this compound.

Wirkmechanismus

The mechanism by which butan-2,3-diol exerts its effects depends on its application:

Cryoprotectant: It stabilizes cell membranes and proteins during freezing and thawing processes.

Solvent: It dissolves various substances, facilitating chemical reactions and processes.

Precursor: It undergoes chemical transformations to form other useful compounds.

Vergleich Mit ähnlichen Verbindungen

Butan-2,3-diol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1,4-Butandiol: Wird hauptsächlich bei der Herstellung von Kunststoffen und als industrielles Lösungsmittel verwendet.

1,3-Butandiol: Wird bei der Herstellung von Polyurethan und als Lösungsmittel verwendet.

Ethylenglykol: Wird häufig als Frostschutzmittel und bei der Herstellung von Polyesterfasern verwendet.

Butan-2,3-diol ist einzigartig aufgrund seiner Stereoisomerie und seiner Fähigkeit, sowohl chemisch als auch biologisch hergestellt zu werden, was es vielseitig für verschiedene Anwendungen macht .

Biologische Aktivität

2,3-Butanediol (2,3-BD) is a colorless, viscous liquid that is gaining attention for its diverse biological activities and applications in various fields, including biotechnology and agriculture. Produced primarily through microbial fermentation, 2,3-BD serves as a platform chemical with potential uses in biofuels, pharmaceuticals, and food industries. This article delves into the biological activity of 2,3-BD, highlighting its metabolic pathways, effects on plant resistance, and implications for industrial applications.

Microbial Production

2,3-BD is synthesized by various microorganisms, particularly through the fermentation of sugars. The metabolic pathway involves the conversion of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to 2,3-BD. Key enzymes involved in this process include acetoin reductase (ACR) and butanediol dehydrogenase (BDH), which play crucial roles in regulating the NAD+/NADH ratio within cells. This balance is essential for maintaining cellular metabolism and preventing excessive acid accumulation during fermentation processes .

Table 1: Enzymatic Pathways for this compound Production

| Enzyme | Function | Substrate |

|---|---|---|

| Acetoin Reductase | Converts acetoin to 2,3-BD | Acetoin |

| Butanediol Dehydrogenase | Converts 2,3-BD back to acetoin | This compound |

Impact on Microbial Metabolism

The production of 2,3-BD is often accompanied by the formation of organic acids as by-products. The synthesis of 2,3-BD acts as a metabolic buffer to counteract acidification within microbial cultures. Studies have shown that increasing concentrations of certain acids can enhance the biosynthesis of 2,3-BD by stimulating the relevant metabolic pathways .

Biological Activity in Plants

Recent research has highlighted the role of 2,3-BD in enhancing plant resistance against diseases. A study demonstrated that applying 2,3-BD from pine needle leachates induced systemic acquired resistance (SAR) in Panax notoginseng, activating various defense-related genes involved in jasmonic acid signaling pathways. This suggests that 2,3-BD can function as a chemical inducer to bolster plant immunity against pathogens .

Table 2: Effects of this compound on Plant Resistance

| Plant Species | Mechanism of Action | Result |

|---|---|---|

| Panax notoginseng | Induces systemic acquired resistance (SAR) | Enhanced disease resistance |

| General Plant Response | Activation of defense-related genes | Increased pathogen resistance |

Biofuels and Bioplastics

The potential for using 2,3-BD as a biofuel precursor is significant due to its favorable properties as an energy-dense compound. Recent advancements in metabolic engineering have enabled strains such as Parageobacillus thermoglucosidasius to produce high yields of 2,3-BD under optimized fermentation conditions. For instance, researchers achieved production levels exceeding 15 g/L when glucose concentrations were adequately managed .

Food Industry

In the food industry, 2,3-BD contributes to flavor profiles and mouthfeel in various products. Its slightly sweet and viscous nature enhances the sensory attributes of beverages like Baijiu (a traditional Chinese liquor), where it imparts a mellow taste .

Case Studies

- Enhanced Production via Metabolic Engineering : A study engineered Bacillus licheniformis to optimize the production pathway for 2,3-BD by deleting competing pathways and overexpressing key enzymes. This resulted in a notable increase in yield and efficiency during fermentation processes .

- Agricultural Inducer : Research on Panax notoginseng showed that foliar application of 2,3-BD significantly improved plant health and resistance against leaf diseases through enhanced gene expression related to stress responses .

Eigenschaften

IUPAC Name |

butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 2,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34439-75-3 | |

| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041321 | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.045 at 20 °C/20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.243 mm Hg at 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless, crystalline solid or liquid | |

CAS No. |

513-85-9, 35007-63-7 | |

| Record name | 2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.